molecular formula C20H20N4O4S B11577999 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11577999
M. Wt: 412.5 g/mol
InChI Key: QLPTVHMEVBTYGL-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a sophisticated heterocyclic building block designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture based on a partially hydrogenated pyrimido[4,5-b]quinoline-dione core, a scaffold known to be of significant interest in medicinal chemistry and materials science . The core structure is substituted with a 2-nitrophenyl group at the 5-position, which can serve as a handle for further synthetic modification, and a methylsulfanyl group at the 2-position, which offers potential for functional group interconversions. The 8,8-dimethyl moiety provides steric and electronic influence on the ring system. Researchers can leverage this compound in the synthesis of novel complex molecules, particularly using modern multicomponent and tandem reaction methodologies that are highly effective for constructing such fused polyheterocyclic systems . While specific biological data for this exact molecule may not be available, structurally related pyrimido[4,5-b]quinoline and pyrazolo[3,4-b]quinoline derivatives have been extensively investigated for their diverse biological activities and photophysical properties, suggesting this compound is a valuable intermediate for discovering new functional molecules . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H20N4O4S/c1-20(2)8-11-15(13(25)9-20)14(10-6-4-5-7-12(10)24(27)28)16-17(21-11)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26)

InChI Key

QLPTVHMEVBTYGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Biological Activity

8,8-Dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound characterized by its unique fused pyrimidine and quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O4SC_{20}H_{20}N_{4}O_{4}S with a molecular weight of 412.5 g/mol. The presence of various functional groups such as the nitrophenyl moiety and methylsulfanyl group contributes to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC20H20N4O4S
Molecular Weight412.5 g/mol
IUPAC Name8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors implicated in cancer pathways. Molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer progression, enhancing its potential efficacy as an anticancer agent.

A study highlighted that derivatives of pyrimidine and quinoline structures often demonstrate cytotoxic effects against various cancer cell lines. The nitrophenyl group may enhance these activities through improved interactions with biological macromolecules .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains. For instance, a series of pyrimidine derivatives demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa at varying concentrations .

In vitro studies have revealed that the presence of electron-withdrawing groups like nitro enhances the antibacterial efficacy of related compounds. This suggests that 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione may exhibit similar properties due to its structural characteristics .

Study on Anticancer Activity

A recent investigation synthesized several derivatives of the target compound and assessed their anticancer properties through cytotoxicity assays on various cancer cell lines. Results indicated that certain modifications led to enhanced activity compared to the parent compound. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy .

Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial effects of related compounds against multiple bacterial strains using agar diffusion methods. The results showed that compounds containing similar functional groups exhibited varying degrees of inhibition against tested microorganisms. The structure–activity relationship analysis indicated that the presence of specific substituents was crucial for enhancing biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione exhibit anticancer properties. For instance:

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-pyrimido[4,5-b]quinolineChlorophenyl substituentAnticancer
2-Ethylsulfanyl-8-methylpyrimido[4,5-b]quinolineEthylsulfanyl groupAntibacterial
4-Amino-pyrimido[4,5-b]quinolineAmino group instead of nitroAntiviral

The specific mechanisms through which these compounds exert their anticancer effects often involve interactions with cellular enzymes and pathways critical for tumor growth and survival .

Antibacterial and Antifungal Properties

Similar compounds have also been reported to possess antibacterial and antifungal activities. The presence of electron-withdrawing groups such as nitro can enhance the antimicrobial efficacy by increasing the compound's reactivity towards microbial targets. Studies have shown that derivatives of pyrimidoquinoline can inhibit both Gram-positive and Gram-negative bacteria effectively .

Case Studies

Several studies have documented the biological activities associated with compounds structurally related to 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione:

  • Anticancer Studies : A study demonstrated that similar pyrimidoquinoline derivatives showed significant cytotoxicity against various cancer cell lines.
  • Antibacterial Efficacy : Research highlighted the effectiveness of related compounds against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
  • Antifungal Activity : Compounds exhibiting structural similarities were tested against pathogenic fungi and showed promising results in inhibiting their growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pyrimido[4,5-b]quinoline core allows extensive structural modifications. Key analogs differ in substituents at positions 2 (sulfanyl groups) and 5 (aryl/heteroaryl groups), which influence physicochemical properties and bioactivity (Table 1).

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Findings
Target Compound 2-(methylsulfanyl), 5-(2-nitrophenyl) C₂₁H₂₁N₅O₄S 451.49 Moderate synthetic yield (40–60%); electron-withdrawing nitro group enhances reactivity .
5-(2,5-Dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl analog 5-(2,5-dimethoxyphenyl) C₂₂H₂₄N₄O₄S 464.52 Methoxy groups increase solubility; no bioactivity data reported.
5-(4-Methylphenyl)-8,8-dimethyl-2-methylsulfanyl analog 5-(4-methylphenyl) C₂₁H₂₃N₃O₃S 397.49 Crystallized with N,N-dimethylformamide; structural stability confirmed via X-ray .
5-(3-Bromophenyl)-2,8,8-trimethyl-10-(1-naphthalenyl) derivative 5-(3-bromophenyl), 10-(naphthalenyl) C₃₀H₂₆BrN₃O₂ 572.46 Bulky naphthalenyl group may hinder membrane permeability; bromine enhances halogen bonding.
5-(5-Methylfuran-2-yl)-2-[(4-methylphenyl)methylsulfanyl] analog 5-(5-methylfuran-2-yl) C₂₆H₂₈N₄O₃S 500.60 Heteroaryl substitution alters electronic profile; furan may confer antioxidant potential.

Bioactivity and Computational Similarity

  • Bioactivity Clustering : Compounds with 2-nitrophenyl or 4-nitrophenyl groups cluster into groups with similar protein-binding profiles, likely due to nitro group interactions with cysteine or serine residues .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step heterocyclic condensation. A validated method uses Fe(DS)₃ (iron dodecyl sulfate) as a Lewis acid-surfactant catalyst under ultrasound irradiation to enhance reaction efficiency. Key steps include cyclization of nitro-substituted aryl precursors with thiourea derivatives, followed by alkylation and oxidation to introduce the methylsulfanyl and dione moieties. Temperature control (60–80°C) and solvent selection (e.g., ethanol/water mixtures) are critical to avoid side reactions .

Example Reaction Pathway :

StepReagents/ConditionsIntermediateYield (%)
12-Nitrobenzaldehyde, thiourea, Fe(DS)₃, 70°CQuinoline precursor65–70
2Methyl iodide, K₂CO₃, DMFMethylsulfanyl derivative80–85
3Oxidative cyclization (H₂O₂, acetic acid)Final product75–80

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 1.92–2.25 ppm (CH₂ groups in tetrahydroquinoline), δ 3.24 ppm (N-CH₃), and aromatic protons (δ 6.55–6.89 ppm) confirm substitution patterns .
  • IR Spectroscopy : Bands at ~1705 cm⁻¹ (C=O stretching) and ~2962 cm⁻¹ (C-H in CH₃) validate functional groups .
  • X-ray Crystallography (if crystalline): Triclinic crystal system (space group P1) with unit cell parameters (e.g., a = 8.8252 Å, α = 95.898°) provides 3D conformation details .

Q. What preliminary biological screening data exist for this compound?

Limited studies on analogs (e.g., 5-(4-fluorophenyl)-substituted derivatives) suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and antiproliferative effects in HeLa cells (IC₅₀ = 18 µM). These findings require validation via dose-response assays and comparative analysis with control compounds .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking Studies : Target-specific simulations (e.g., with fungal CYP51 or human topoisomerase II) can predict binding affinities. For example, nitro group interactions with heme iron in CYP51 may explain antifungal potential .
  • QSAR Analysis : Modifying the 2-nitrophenyl group to electron-deficient substituents (e.g., -CF₃) could enhance membrane permeability, as predicted by logP calculations .

Q. What methodological strategies resolve contradictions in reported biological activities across analogs?

  • Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 5-(4-chlorophenyl) vs. 5-(4-methylphenyl) derivatives) to identify substituent-dependent trends. For instance, nitro groups may enhance antiparasitic activity but reduce solubility .
  • Dose-Range Testing : Use standardized assays (e.g., CLSI broth microdilution for antimicrobials) to eliminate variability from protocol differences .

Q. How can reaction mechanisms be elucidated using kinetic and spectroscopic tools?

  • In Situ FTIR : Monitor intermediate formation during cyclization (e.g., imine or enol tautomers) .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the methylsulfanyl group can clarify rate-determining steps in alkylation .

Q. What strategies improve regioselectivity in the synthesis of pyrimidoquinoline derivatives?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the quinoline nitrogen) to control electrophilic substitution sites .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 h to 2 h) and improves regioselectivity by 20% in cyclization steps .

Data Contradictions and Validation

  • Biological Activity Discrepancies : Anticancer activity reported for 5-(2-methoxyphenyl) analogs (IC₅₀ = 10 µM) conflicts with weaker activity in 5-(4-fluorophenyl) derivatives (IC₅₀ = 18 µM) . Validate via parallel testing under identical conditions.
  • Synthetic Yields : BenchChem reports 95% purity , while academic protocols achieve 75–85% . Cross-check with HPLC-UV (λ = 254 nm) and calibrate against certified standards.

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